molecular formula C7H9NS B013860 4-Pyridylethylmercaptan CAS No. 2127-05-1

4-Pyridylethylmercaptan

Cat. No. B013860
CAS RN: 2127-05-1
M. Wt: 139.22 g/mol
InChI Key: VBAOEVKQBLGWTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Pyridylethylmercaptan often involves strategic functionalization of pyridyl groups to introduce mercaptan functionalities. For instance, synthesis pathways might include the Bartoli reaction and the Stille coupling, allowing for the introduction of pyridyl groups into specific molecular frameworks (Mudadu, Singh, & Thummel, 2006).

Molecular Structure Analysis

The molecular structure of 4-Pyridylethylmercaptan and related compounds is characterized by the presence of a pyridyl group attached through a mercaptan linker. X-ray crystallography and NMR properties of these systems reveal different states of aggregation, influenced by intra- and intermolecular hydrogen bonds, which dictate their structural configuration (Mudadu, Singh, & Thummel, 2006).

Scientific Research Applications

  • Neurological Research : 4-aminopyridine, a related compound, has been shown to improve symptoms in multiple sclerosis patients through potentiation of synaptic transmission and increased muscle twitch tension, independent of demyelination (Smith, Felts, & John, 2000).

  • Solar Cell Development : N-heterotriangulene chromophores with 4-pyridyl anchors have demonstrated promising performance in dye-sensitized solar cells, showing their ability to act as effective anchors (Meinhardt et al., 2016).

  • Chemical Engineering : Pyridyl functionalized beryllium diketonates are used to construct diverse Cd(Zn)/Be coordination polymers, which have potential applications in various fields due to their structural diversity (Vreshch et al., 2005).

  • Molecular Encapsulation : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, which can potentially include pyridyl groups, show promise for understanding molecular behavior in small spaces with potential applications in catalysis and transport (Avram, Cohen, & Rebek, 2011).

  • Coordination Polymers : 3-(4-Pyridyl)-2,4-pentanedionate has been explored for its potential in crystal engineering in metal complexes, bridging coordinative, halogen, and hydrogen bonds (Merkens, Pan, & Englert, 2013).

  • Cancer Research : Compounds like 4M2M, potentially related to 4-pyridyl groups, have been effective in regressing Walker 256 tumors, providing an alternative for studying styrylquinolines in cancer research (Bahner, 1958).

  • Pharmaceutical Applications : Pyridine derivatives have been used in the synthesis of water-soluble pyridinium prodrugs for potential improvement in the treatment of conditions like sepsis (Davidsen et al., 1994).

  • Organic Chemistry : 4-Pyridylethylmercaptan, specifically, was identified as a sulfur-containing compound formed during heat sterilization of evaporated milk, with vitamin B6 activity (Wendt & Bernhart, 1960).

Safety And Hazards

4-Pyridylethylmercaptan may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place are advised for safe handling .

Future Directions

The future directions of 4-Pyridylethylmercaptan research could involve its use in CO2 electroreduction to fuels . Its role in enhancing the solubility of hydrophobic compounds and its redox potential could be explored further for potential applications in energy storage and conversion .

properties

IUPAC Name

2-pyridin-4-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOEVKQBLGWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175519
Record name 4-Pyridoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridylethylmercaptan

CAS RN

2127-05-1
Record name 4-Pyridoethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Thioethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K van der Maaden, P Schipper, W Jiskoot… - Langmuir, 2019 - ACS Publications
For pharmaceutical, biological, and biomedical applications, the functionalization of gold surfaces with pH-sensitive groups has great potential. The aim of this work was to modify gold …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
H Qiu, Z Jin - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: 2‐(4‐pyridyl)ethanethiol; 4‐mercaptoethylpyridine; 4‐pyridylethylmercaptan 4‐(2‐mercaptoethyl)pyridine hydrochloride; 4‐pyridylethylmercaptan hydrochloride …
C Lin, CR Kagan - Journal of the American Chemical Society, 2003 - ACS Publications
… We found that a 2-h dipping time for 4-pyridylethylmercaptan produced the maximum coverage of the next layer of metal complexes. Longer dipping times decreased the coverage of 1, …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
Y Fang, JC Flake - Journal of the American chemical society, 2017 - ACS Publications
… mercaptopropionic acid (Sigma-Aldrich, 95%) ethanolic (Pharmco-Aaper, ACS) solution, 20 mM cysteamine (Sigma-Aldrich 95%) aqueous solution, and 20 mM 4-pyridylethylmercaptan …
Number of citations: 223 0-pubs-acs-org.brum.beds.ac.uk
Y Xu, W Zhang, X Huang, J Shi, X Zou, Z Li, X Cui - Microchemical Journal, 2019 - Elsevier
… The AuNPs/3D RGO modified electrode was immersed in a solution containing 5 mmol/L 4-pyridylethylmercaptan hydrochloride and 0.1 mol/LH 2 SO 4 for 30 min. The pyridine group …
Q Lenne, YR Leroux, C Lagrost - ChemElectroChem, 2020 - Wiley Online Library
… d) Proposed formate formation mechanism during electrochemical reduction of CO 2 at a gold electrode modified with a SAM of 4-pyridylethylmercaptan. Adapted with permission from …
F Li, Q Tang - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
… 2 (a) The upper panel corresponds to the optimized geometries (side and top view) of 4-pyridylethylmercaptan (4-PEM)-modified Au(111), protonation at the N atom of the 4-PEM ligand, …
Number of citations: 26 0-pubs-rsc-org.brum.beds.ac.uk
E Dumont, C De Bleye, M Haouchine, L Coïc… - … Acta Part A: Molecular …, 2020 - Elsevier
Nowadays, the use of functionalised surface-enhanced Raman scattering (SERS) substrates has become common. These surface modifying agents notably act as Raman reporters, as …
J Ju, A Jayaraman, RC Hayward - Macromolecules, 2023 - ACS Publications
… The polymer was mixed with DMPA and 4-pyridylethylmercaptan in anhydrous THF at a polymer concentration of 50 mg/mL with a magnetic bar in a flask closed with a rubber septum …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
J Tian, Y Zhang, L Du, Y He, XH Jin, S Pearce… - Nature Chemistry, 2020 - nature.com
… The ligand-bearing PFS-b-P4VP block copolymer was prepared by a photoinitiated thiol–ene click reaction between 4-pyridylethylmercaptan and a poly(methylvinylsiloxane) (PMVS) …
Number of citations: 85 0-www-nature-com.brum.beds.ac.uk

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